molecular formula C9H6BrClN2 B11858120 6-Bromo-2-chloro-3-methyl-1,8-naphthyridine CAS No. 1260765-22-7

6-Bromo-2-chloro-3-methyl-1,8-naphthyridine

Katalognummer: B11858120
CAS-Nummer: 1260765-22-7
Molekulargewicht: 257.51 g/mol
InChI-Schlüssel: PCSSCYCZCMKFIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-chloro-3-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-methyl-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These methods are designed to be eco-friendly, safe, and atom-economical.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-chloro-3-methyl-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents that facilitate the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-chloro-3-methyl-1,8-naphthyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-chloro-3-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition or activation of certain biological processes, which underlies its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

What sets 6-Bromo-2-chloro-3-methyl-1,8-naphthyridine apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

1260765-22-7

Molekularformel

C9H6BrClN2

Molekulargewicht

257.51 g/mol

IUPAC-Name

6-bromo-2-chloro-3-methyl-1,8-naphthyridine

InChI

InChI=1S/C9H6BrClN2/c1-5-2-6-3-7(10)4-12-9(6)13-8(5)11/h2-4H,1H3

InChI-Schlüssel

PCSSCYCZCMKFIF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=CN=C2N=C1Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.